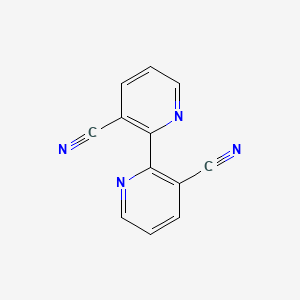

![molecular formula C12H6Cl3NO3 B588346 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-61-5](/img/structure/B588346.png)

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

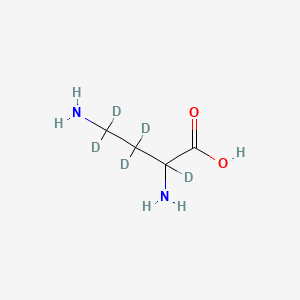

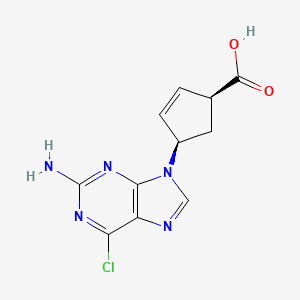

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is a useful research compound. Its molecular formula is C12H6Cl3NO3 and its molecular weight is 318.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution of the Nitro-group Research by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution of the nitro-group, which is a crucial reaction in organic chemistry. This process involves the replacement of a nitro group in aromatic compounds by nucleophiles. This reaction type could be pertinent to the compound due to the presence of nitro groups in its structure. Understanding this mechanism can be critical for synthesizing or modifying such compounds for specific scientific applications (Pietra & Vitali, 1972).

Heterocyclic Compounds and Biological Significance Verma, Sinha, and Bansal (2019) reviewed the biological significance of heterocyclic compounds bearing the triazine scaffold, highlighting their wide spectrum of biological activities. The triazine scaffold is structurally related to benzene, where some carbon-hydrogen units are replaced by nitrogen atoms. Given the structural complexity of the compound , which includes aromatic rings potentially similar to triazine, understanding the biological activities of such structures could be important for potential medical or pharmaceutical applications (Verma, Sinha, & Bansal, 2019).

Degradation Processes and By-products of Structurally Similar Compounds Barchańska et al. (2019) explored the degradation processes of nitisinone (NTBC) and its by-products. NTBC shares a similarity in containing nitro groups and a complex aromatic structure, akin to the compound . Understanding the degradation pathways and stability of such compounds can be crucial for environmental and pharmaceutical studies, assessing the risks and benefits of their use (Barchańska et al., 2019).

Advanced Oxidation Processes and By-products The study by Qutob et al. (2022) sheds light on advanced oxidation processes (AOPs) and the degradation of acetaminophen, producing various by-products. The relevance of this study lies in the degradation mechanisms and pathways, which can be crucial when considering the environmental impact and treatment of complex organic compounds, similar to the one (Qutob et al., 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene can be achieved through a multistep synthetic pathway involving various reactions such as nitration, reduction, and coupling reactions.", "Starting Materials": [ "2,3,4-Trichloroaniline", "4-Nitrophenol", "2,4-Dichlorophenol", "5-Nitro-2-(4-nitro-2-(2,3,4-trichlorophenyl)phenoxy)aniline", "Sodium borohydride", "Sodium nitrite", "Copper(I) chloride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2,3,4-Trichloroaniline with a mixture of nitric acid and sulfuric acid to obtain 2,3,4-Trichloro-5-nitroaniline.", "Step 2: Reduction of 4-Nitrophenol with sodium borohydride in ethanol to obtain 4-Aminophenol.", "Step 3: Coupling of 2,4-Dichlorophenol and 4-Aminophenol using copper(I) chloride as a catalyst in the presence of sodium acetate and acetic acid to obtain 2-(4-Aminophenoxy)-4-chlorophenol.", "Step 4: Nitration of 2-(4-Aminophenoxy)-4-chlorophenol with a mixture of nitric acid and sulfuric acid to obtain 2-(4-Nitro-2-(2,4-dichlorophenoxy)phenyl)phenol.", "Step 5: Reduction of 2-(4-Nitro-2-(2,4-dichlorophenoxy)phenyl)phenol with sodium borohydride in ethanol to obtain 2-(4-Amino-2-(2,4-dichlorophenoxy)phenyl)phenol.", "Step 6: Diazotization of 5-Nitro-2-(4-nitro-2-(2,3,4-trichlorophenyl)phenoxy)aniline with sodium nitrite and hydrochloric acid to obtain diazonium salt.", "Step 7: Coupling of diazonium salt and 2-(4-Amino-2-(2,4-dichlorophenoxy)phenyl)phenol using copper(I) chloride as a catalyst in the presence of sodium acetate and acetic acid to obtain 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene.", "Step 8: Purification of the product using water and sodium hydroxide." ] } | |

Número CAS |

142022-61-5 |

Fórmula molecular |

C12H6Cl3NO3 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1,2,3-trichloro-4-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl3NO3/c13-9-5-6-10(12(15)11(9)14)19-8-3-1-7(2-4-8)16(17)18/h1-6H |

Clave InChI |

YFQQNXUENVPACQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=C(C=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=C(C=C4)Cl)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

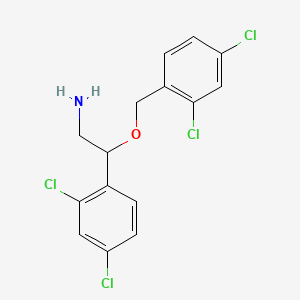

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

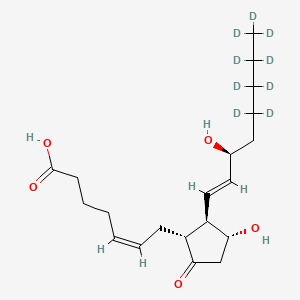

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)

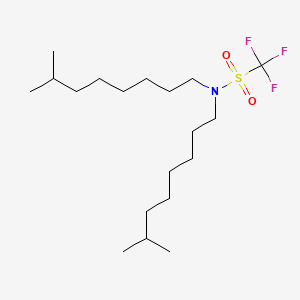

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)